4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Description

BenchChem offers high-quality 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPSQJOXOZJEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383711 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55327-23-6 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde structure and properties

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. It details the compound's structure, physicochemical properties, primary synthetic routes with experimental protocols, and its applications as a versatile building block in drug discovery, particularly in the development of novel therapeutics.

Compound Identification and Structure

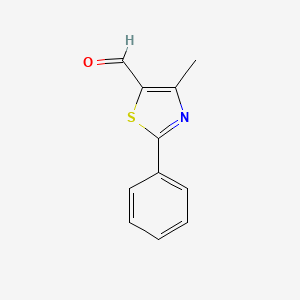

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is an aromatic heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and formyl groups. The presence of the reactive aldehyde (carbaldehyde) group at the 5-position makes it a valuable intermediate for further chemical modifications.

The fundamental structure consists of a five-membered ring containing both a sulfur and a nitrogen atom, which is characteristic of the thiazole moiety. This scaffold is prevalent in numerous biologically active compounds and approved pharmaceuticals.[1]

Caption: 2D representation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Physicochemical and Spectroscopic Properties

The quantitative properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde are summarized below. Spectroscopic data provides the necessary information for structural confirmation and purity assessment during and after synthesis.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 55327-23-6 | |

| Molecular Formula | C₁₁H₉NOS | |

| Molecular Weight | 203.26 g/mol | |

| Purity | ≥95% (Commercially available) | |

| Appearance | Light yellow crystal (predicted) | [2] |

| Solubility | Slightly soluble in water (predicted) | [2] |

Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2830-2695 (Aldehyde C-H stretch, often two bands), ~1710-1685 (Aldehyde C=O stretch), ~1600-1450 (C=C and C=N ring stretching).[3] |

| ¹H-NMR (ppm) | 9.8-10.1 (s, 1H, -CHO), 7.4-8.0 (m, 5H, Phenyl protons), ~2.5 (s, 3H, -CH₃). |

| ¹³C-NMR (ppm) | ~185-195 (-CHO), ~160-170 (Thiazole C2), ~125-140 (Phenyl carbons and Thiazole C4/C5), ~15-20 (-CH₃). |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 203. Key fragments may include [M-H]⁺, [M-CO]⁺, and fragments corresponding to the phenyl and thiazole moieties. Fragmentation of thiazole rings can be complex.[4][5] |

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is the Vilsmeier-Haack formylation of an appropriate precursor.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. benchchem.com [benchchem.com]

- 5. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. m.youtube.com [m.youtube.com]

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The document outlines the primary synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific molecule, 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, serves as a key intermediate in the synthesis of various biologically active molecules. Its structural features, comprising a substituted thiazole ring, offer a versatile scaffold for the development of novel therapeutic agents. This guide focuses on a robust and commonly employed two-step synthetic route: the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by Vilsmeier-Haack formylation to introduce the aldehyde functionality.

Primary Synthetic Pathway

The most direct and widely recognized method for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde involves a two-step process:

-

Step 1: Hantzsch Thiazole Synthesis of 2-Phenyl-4-methyl-1,3-thiazole. This classic condensation reaction involves the cyclization of an α-haloketone (3-chloro-2-butanone) with a thioamide (thiobenzamide).

-

Step 2: Vilsmeier-Haack Formylation of 2-Phenyl-4-methyl-1,3-thiazole. This reaction introduces a formyl group (-CHO) onto the electron-rich thiazole ring at the 5-position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-methyl-1,3-thiazole (Hantzsch Thiazole Synthesis)

Reaction Scheme:

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 equivalent) in ethanol.

-

Addition of Reactant: To the stirred solution, add 3-chloro-2-butanone (1.0-1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with water.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 2-phenyl-4-methyl-1,3-thiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Reactants | Thiobenzamide, 3-Chloro-2-butanone |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 75 - 90% |

Step 2: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (Vilsmeier-Haack Formylation)

Reaction Scheme:

Methodology:

-

Preparation of Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent (a chloromethyliminium salt).

-

Addition of Substrate: To the freshly prepared Vilsmeier reagent, add 2-phenyl-4-methyl-1,3-thiazole (1.0 equivalent) dropwise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-5 hours. Monitor the reaction by TLC.

-

Work-up and Hydrolysis:

-

Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

The product will likely precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

-

Quantitative Data:

| Parameter | Value |

| Reactants | 2-Phenyl-4-methyl-1,3-thiazole, POCl₃, DMF |

| Reaction Temperature | 0 °C (reagent formation), 60-80 °C (reaction) |

| Reaction Time | 2 - 5 hours |

| Typical Yield | 60 - 80% |

Physicochemical and Spectroscopic Data of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₁H₉NOS |

| Molecular Weight | 203.26 g/mol |

| Appearance | Off-white to yellow solid |

Spectroscopic Data (Expected):

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~10.0 (s, 1H, -CHO), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.8 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~185 (-CHO), 165-170 (C2-thiazole), 150-155 (C4-thiazole), 130-140 (Ar-C), 125-130 (Ar-CH), 120-125 (C5-thiazole), 15-20 (-CH₃) |

| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch, aldehyde), ~3050-3100 (Ar C-H stretch), ~2900-3000 (Alkyl C-H stretch), ~1500-1600 (C=C and C=N stretch) |

| Mass Spec (EI) | m/z 203 (M⁺) |

Visualized Experimental Workflow and Signaling Pathways

Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Mechanism of Vilsmeier-Haack Reagent Formation and Formylation

Caption: Key steps in the Vilsmeier-Haack formylation reaction.

CAS number for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

CAS Number: 55327-23-6

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a plausible synthesis protocol, and its significant application as a building block in the development of targeted protein degraders.

Physicochemical and Spectroscopic Data

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a substituted thiazole with a reactive carbaldehyde group, making it a valuable synthon in medicinal chemistry. Its key properties are summarized below.

| Property | Value |

| CAS Number | 55327-23-6 |

| Molecular Formula | C₁₁H₉NOS |

| Molecular Weight | 203.26 g/mol |

| Appearance | Predicted: Pale yellow to white solid |

| Spectroscopic Data | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~10.0 (s, 1H, CHO), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~185.0 (CHO), 170.0 (C2-thiazole), 160.0 (C4-thiazole), 133.0 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 125.0 (C5-thiazole), 18.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1590, 1450 (C=C, aromatic), ~1540 (C=N, thiazole) |

| Mass Spectrum (EI) | m/z 203 [M]⁺, 174 [M-CHO]⁺, 104 [C₆H₅CN]⁺ |

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

A common and effective method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow

The synthesis involves the formylation of the precursor, 4-methyl-2-phenyl-1,3-thiazole, at the C5 position.

Detailed Experimental Protocol

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid complex.

-

Formylation: Dissolve 4-methyl-2-phenyl-1,3-thiazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes to hydrolyze the intermediate iminium salt.

-

Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Application in Drug Discovery: A Building Block for PROTACs

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is classified as a Protein Degrader Building Block .[4] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery.

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[4]

The thiazole moiety is a versatile scaffold found in many biologically active agents and approved drugs, exhibiting activities such as anticancer and anti-inflammatory effects.[5] The aldehyde functionality of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde serves as a crucial chemical handle for conjugation to linkers or other components of a PROTAC molecule.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC Precursor

The aldehyde group of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde can be readily transformed into other functional groups for linker attachment. A common transformation is reductive amination to form an amine, which can then be coupled to an E3 ligase-linker moiety.

Objective: To synthesize a PROTAC precursor via reductive amination of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde with a generic Boc-protected diamine linker.

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

-

N-Boc-1,2-diaminoethane

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (1 equivalent) in DCE, add N-Boc-1,2-diaminoethane (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC precursor. This precursor is now ready for deprotection and coupling to a POI ligand.

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. precisepeg.com [precisepeg.com]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document covers its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a summary of the known biological activities of related thiazole derivatives. The information is presented to support further research and development efforts involving this class of compounds.

Physicochemical Properties

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a substituted thiazole with a molecular formula of C₁₁H₉NOS. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NOS | Internal Calculation |

| Molecular Weight | 203.26 g/mol | [1] |

| CAS Number | 55327-23-6 | [1] |

Synthesis and Characterization

Experimental Protocol: Hantzsch Thistle Synthesis (Proposed)

This protocol describes a general procedure for the synthesis of the thiazole ring, which can be adapted for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Materials:

-

Benzothioamide

-

3-chloro-2-oxobutanal

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve benzothioamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add 3-chloro-2-oxobutanal (1 equivalent) to the solution and stir the mixture at room temperature.

-

The reaction can be heated to reflux to increase the rate of reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the target molecule is not available, Table 2 presents typical spectral data for related thiazole derivatives to provide an expected range for characterization.

| Spectral Data | Expected Characteristics for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde |

| ¹H NMR | Signals for the phenyl protons (multiplet, ~7.4-8.0 ppm), the methyl protons (singlet, ~2.5 ppm), and the aldehyde proton (singlet, ~9.5-10.0 ppm). |

| ¹³C NMR | Signals for the carbons of the phenyl ring, the thiazole ring, the methyl group, and a characteristic downfield signal for the aldehyde carbonyl carbon (~180-190 ppm). |

| IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the aldehyde (~1680-1700 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-H stretching of the aromatic and methyl groups. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (203.26). |

Biological and Pharmacological Context

Thiazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[2] While the specific biological function of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde has not been extensively reported, the thiazole moiety is present in numerous compounds with demonstrated therapeutic effects.

Potential Signaling Pathway Involvement

Given the broad spectrum of activities of thiazole-containing compounds, 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde could potentially interact with various biological targets. The diagram below illustrates a generalized workflow for investigating the biological activity of a novel thiazole derivative.

Caption: A generalized workflow for the biological evaluation of novel thiazole compounds.

Conclusion

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde represents a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides foundational information on its properties and a framework for its synthesis and biological evaluation. The diverse activities of the broader thiazole class of compounds suggest that this particular derivative may hold promise as a lead structure for the development of new therapeutic agents. Further research is warranted to elucidate its specific biological targets and pharmacological effects.

References

Spectroscopic and Structural Elucidation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of organic spectroscopy. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of thiazole derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. These predictions are derived from the analysis of analogous structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.9 - 8.1 | Multiplet | 2H | Phenyl protons (ortho) |

| ~7.4 - 7.6 | Multiplet | 3H | Phenyl protons (meta, para) |

| ~2.7 - 2.9 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde carbonyl (C=O) |

| ~165 - 170 | Thiazole C2 |

| ~150 - 155 | Thiazole C4 |

| ~130 - 135 | Phenyl C1 (ipso) |

| ~130 - 132 | Phenyl C4 (para) |

| ~128 - 130 | Phenyl C2, C6 (ortho) |

| ~126 - 128 | Phenyl C3, C5 (meta) |

| ~120 - 125 | Thiazole C5 |

| ~15 - 20 | Methyl (-CH₃) |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~2850 - 2750 | Weak | Aldehyde C-H stretch |

| ~1700 - 1680 | Strong | Aldehyde C=O stretch |

| ~1600 - 1580 | Medium | C=N stretch (thiazole ring) |

| ~1500 - 1400 | Medium | Aromatic C=C stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular ion) |

| 202 | [M-H]⁺ |

| 174 | [M-CHO]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrumentation: The spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Chemical shifts are reported in ppm relative to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample is vaporized and then ionized. Electron Impact (EI) is a common ionization method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.[3][4][5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3][6][7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[3][6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for the spectroscopic analysis of a synthesized organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 4. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. scientistlive.com [scientistlive.com]

- 7. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Biological Activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on the derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a core structure with significant potential for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, experimental protocols for biological evaluation, and a summary of the antimicrobial, anticancer, and anti-inflammatory activities of these derivatives. Special emphasis is placed on presenting quantitative data in a structured format and visualizing experimental workflows and potential signaling pathways to facilitate further research and drug development in this area.

Introduction

Thiazole and its derivatives have garnered considerable attention from the scientific community due to their wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of the thiazole ring allows for various substitutions, enabling the fine-tuning of its pharmacological profile. The 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde scaffold serves as a key building block for generating a library of bioactive molecules through modifications at the carbaldehyde group, leading to the formation of Schiff bases, hydrazones, and other derivatives. These modifications can significantly influence the compound's interaction with biological targets, offering a promising avenue for the discovery of new and effective drugs.

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde and its Derivatives

The synthesis of the core scaffold and its subsequent derivatives involves a multi-step process. A general synthetic pathway is outlined below, followed by detailed experimental protocols.

Synthesis of the Core Scaffold: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

The synthesis of the title carbaldehyde typically starts from the corresponding carboxylic acid, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

A general method for the synthesis of the carboxylic acid involves the hydrolysis of its corresponding ester.[3]

-

Ester Hydrolysis: To a solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol, a 2N aqueous solution of sodium hydroxide is slowly added at room temperature.

-

The reaction mixture is stirred for 4 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), the methanol is removed under reduced pressure.

-

The pH of the remaining aqueous solution is adjusted to 5-6 with 1N hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The white solid is collected by filtration, washed with water, and dried to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

Experimental Protocol: Reduction of the Carboxylic Acid to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

The reduction of the carboxylic acid to the aldehyde can be achieved using various reducing agents. A common method involves the use of lithium aluminium hydride (LiAlH₄) at low temperatures, followed by careful workup to avoid over-reduction to the alcohol.[4] Another approach is the conversion of the carboxylic acid to an acid chloride followed by Rosenmund reduction or using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) on the corresponding ester.[5]

Synthesis of Derivatives: Schiff Bases and Hydrazones

The carbaldehyde functional group is a versatile handle for the synthesis of various derivatives, most notably Schiff bases and hydrazones.

Diagram of Derivative Synthesis:

Caption: Synthesis of Schiff base and hydrazone derivatives.

Experimental Protocol: General Procedure for the Synthesis of Schiff Base and Hydrazone Derivatives [1][6]

-

Reaction Setup: A mixture of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (1 equivalent) and the appropriate primary amine or hydrazine/hydrazide derivative (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

-

Catalysis: A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

Reaction Conditions: The reaction mixture is refluxed for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Biological Activities and Experimental Protocols

The derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde have been investigated for a range of biological activities. This section details the findings and the experimental methodologies employed.

Antimicrobial Activity

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity.[7] Schiff base and hydrazone derivatives of the title compound have been evaluated against various bacterial and fungal strains.

Diagram of Antimicrobial Assay Workflow:

Caption: Workflow for the agar well diffusion antimicrobial assay.

Experimental Protocol: Agar Well Diffusion Method [8]

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the sterile media into sterile Petri plates and allow them to solidify.

-

Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust the turbidity to 0.5 McFarland standard.

-

Plating: Uniformly swab the microbial inoculum onto the surface of the agar plates.

-

Well Preparation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. A solvent control (DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are also added to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.

Table 1: Antimicrobial Activity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde Derivatives (Illustrative Data)

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |

| 1a | Schiff Base (Aniline) | Staphylococcus aureus | 125 |

| Escherichia coli | 250 | ||

| 1b | Schiff Base (p-Chloroaniline) | Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 | ||

| 2a | Hydrazone (Benzohydrazide) | Candida albicans | 100 |

| 2b | Hydrazone (Isonicotinohydrazide) | Candida albicans | 50 |

| Ciprofloxacin | Standard Drug | Staphylococcus aureus | 1.56 |

| Escherichia coli | 0.78 | ||

| Fluconazole | Standard Drug | Candida albicans | 8 |

Note: The data in this table is illustrative and compiled from various sources on similar thiazole derivatives to demonstrate the potential activity. Specific data for the title compound's derivatives needs to be generated through experimentation.[1][9]

Anticancer Activity

The anticancer potential of thiazole derivatives is a significant area of research.[10] Derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde have shown promise as cytotoxic agents against various cancer cell lines.

Diagram of Anticancer Assay Workflow (MTT Assay):

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly available literature, this document extrapolates from well-documented research on closely related thiazole derivatives to present its likely chemical properties, synthesis, and biological potential. This guide serves as a valuable resource for researchers looking to explore the utility of this compound as a building block in drug discovery and development.

Chemical and Physical Properties

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55327-23-6 | |

| Molecular Formula | C₁₁H₉NOS | |

| Molecular Weight | 203.26 g/mol | |

| Physical State | Solid (predicted) | |

| Purity | ≥95% (commercially available) |

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Proposed Synthetic Pathways

Two primary synthetic strategies are envisioned:

-

Reduction of a Carboxylic Acid Derivative: This is a common and effective method for the preparation of aldehydes. The synthesis would likely start from the commercially available ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

-

Vilsmeier-Haack Formylation: This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings. It offers a direct method to introduce a formyl group onto the thiazole ring.

Below are generalized experimental protocols for these proposed synthetic routes.

Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This two-step protocol involves the reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde.

Step 1: Reduction to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol

-

Reagents: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, Lithium aluminum hydride (LiAlH₄) or a similar reducing agent, anhydrous tetrahydrofuran (THF), anhydrous diethyl ether, saturated aqueous sodium sulfate solution.

-

Procedure:

-

A solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon).

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting mixture is filtered, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, which can be purified by column chromatography.

-

Step 2: Oxidation to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

-

Reagents: (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, Pyridinium chlorochromate (PCC) or other mild oxidizing agent (e.g., Dess-Martin periodinane), anhydrous dichloromethane (DCM), silica gel.

-

Procedure:

-

To a stirred suspension of PCC in anhydrous DCM, a solution of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol in anhydrous DCM is added in one portion.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

-

Protocol 2: Synthesis via Vilsmeier-Haack Reaction

This one-pot reaction directly formylates a suitable thiazole precursor.

-

Reagents: 4-Methyl-2-phenylthiazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), crushed ice, aqueous sodium hydroxide or sodium bicarbonate solution.

-

Procedure:

-

The Vilsmeier reagent is prepared by the slow, dropwise addition of POCl₃ to ice-cold DMF with stirring.

-

4-Methyl-2-phenylthiazole is then added to the freshly prepared Vilsmeier reagent at 0 °C.

-

The reaction mixture is heated to 60-80 °C and stirred for several hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The aqueous solution is neutralized with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until a precipitate forms.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

-

Biological Activities of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is not available, the following tables summarize the activities of structurally related compounds, highlighting the potential of this chemical class.

Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate activity at 5 µg/mL | |

| Novel thiazoles carrying a 1,3,4-thiadiazole moiety | HepG2 | 0.82 - 1.88 | |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | Renal RXF393 | 7.01 | |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | Melanoma LOX IMVI | 9.55 |

Antimicrobial Activity of Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-hydroxyphenyl)-2-phenyl-1,3-thiazole derivative | S. aureus, E. coli, A. niger | 125-150 | |

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative with 5-nitro-2-furoyl moiety | Gram-positive bacteria | 1.95–15.62 | |

| 4″-methyl-2,2″-diaryl-4,2′:4′,5″-terthiazole derivatives | E. coli, P. fluorescens, S. aureus, B. subtilis | 1.0 - 5.3 | |

| Phenylthiazole derivative | Methicillin-resistant S. aureus (MRSA) | 1.3 - 2.6 |

Visualizations

Logical Workflow for Synthesis and Biological Screening

The following diagrams illustrate the general workflows for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde and its subsequent biological evaluation.

Caption: Proposed synthetic routes to 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Caption: General workflow for the biological evaluation of the target compound.

Conclusion

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive research into its structural analogs, it is highly probable that this compound possesses significant biological activities. This technical guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential as a lead structure for drug discovery. Further research is warranted to synthesize and characterize this compound and to fully elucidate its pharmacological profile. The detailed protocols and compiled data herein are intended to facilitate and encourage such investigations by the scientific community.

The Thiazole Ring: A Cornerstone in a Century of Chemical Discovery and Drug Development

An In-depth Technical Guide on the Discovery and History of Thiazole Compounds

For over a century, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has been a scaffold of immense importance in chemistry and pharmacology. Its discovery marked a significant milestone in heterocyclic chemistry, and its subsequent appearance in vital natural products and synthetic drugs has cemented its status as a "privileged" structure in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of thiazole compounds, detailing the seminal synthetic methods, key historical milestones, and the elucidation of their roles in vital biological pathways.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The history of the thiazole ring begins in 1887 with the pioneering work of German chemist Arthur Hantzsch.[1][2] His eponymous reaction, the Hantzsch thiazole synthesis, provided the first reliable method for constructing this heterocyclic system. The reaction involves the condensation of an α-haloketone with a thioamide, a process that has remained a cornerstone of thiazole synthesis to this day.[2] This discovery opened the door to the systematic exploration of a new class of heterocyclic compounds, paving the way for future discoveries in dye chemistry and, eventually, medicine.

Experimental Protocol: The Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a classic example of the Hantzsch synthesis, yielding a fundamental 2-aminothiazole derivative.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate with stirring capability

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add 5 mL of methanol and a stir bar to the vial.[1]

-

Heat the mixture on a hot plate with stirring at a moderate temperature (e.g., 60-70 °C) for 30 minutes.[1]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any remaining inorganic salts.[1]

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Characterization:

-

Melting Point: Determine the melting point of the dried product and compare it to the literature value.

-

Thin Layer Chromatography (TLC): Assess the purity of the product using TLC with a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane). A single spot indicates a relatively pure compound.[1]

-

Spectroscopic Analysis:

-

¹H NMR: Confirm the structure by analyzing the proton NMR spectrum.

-

¹³C NMR: Further confirm the carbon framework of the molecule.

-

IR Spectroscopy: Identify characteristic functional group vibrations.

-

Mass Spectrometry: Determine the molecular weight of the compound.

-

A New Route to Aminothiazoles: The Cook-Heilbron Synthesis

In 1947, Alan H. Cook, Sir Ian Heilbron, and A.L. Levy described a novel method for the synthesis of 5-aminothiazoles.[3] The Cook-Heilbron thiazole synthesis involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][4] This discovery was significant as it provided access to a different substitution pattern on the thiazole ring, further expanding the chemical space available to medicinal chemists.

Experimental Protocol: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative

This protocol provides a general methodology for the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide.

Materials:

-

α-Aminonitrile (e.g., aminoacetonitrile)

-

Carbon disulfide (CS₂)

-

Ethanol or another suitable solvent

-

Triethylamine or another suitable base

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

Procedure:

-

In a round-bottom flask, dissolve the α-aminonitrile (1.0 eq) in ethanol.

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Slowly add carbon disulfide (1.1 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the desired 5-aminothiazole.

Characterization:

The synthesized compound should be characterized using the same panel of techniques as described for the Hantzsch synthesis product (Melting Point, TLC, ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Thiazole in Nature's Arsenal: Vitamin B1 and Penicillin

The true significance of the thiazole ring became apparent with its discovery in two crucial natural products: thiamine (vitamin B1) and penicillin.

The Thiamine Connection: Unraveling the Structure of Vitamin B1

In the early 20th century, the nutritional disease beriberi was a major health crisis, particularly in Asia where polished white rice was a dietary staple. The cure was found to be in the rice bran, leading to the isolation of the anti-beriberi factor, later named thiamine. The structural elucidation of thiamine in the 1930s revealed a fascinating molecular architecture: a pyrimidine ring linked by a methylene bridge to a thiazole ring. This discovery highlighted the essential role of a thiazole-containing compound in human metabolism.

A Miracle Mold: The Thiazole Ring in Penicillin

The story of penicillin's discovery by Alexander Fleming in 1928 is one of the most celebrated in medical history. However, the determination of its chemical structure was a complex undertaking that spanned several years. In the early 1940s, through the work of Dorothy Hodgkin and her team using X-ray crystallography, the structure of penicillin was finally confirmed. It revealed a novel and highly strained bicyclic system: a β-lactam ring fused to a thiazolidine ring (a saturated thiazole). This discovery was a landmark in understanding how this "miracle drug" exerted its antibacterial effects and opened the door for the development of semi-synthetic penicillins with improved properties.

Thiazoles in Drug Discovery: A Legacy of Therapeutic Innovation

The presence of the thiazole ring in thiamine and penicillin spurred immense interest in the synthesis and biological evaluation of thiazole derivatives. This has led to the development of a wide array of drugs with diverse therapeutic applications.

Quantitative Data on the Biological Activity of Thiazole Compounds

The following tables summarize the biological activities of selected thiazole derivatives, showcasing their potential in various therapeutic areas.

| Compound Class | Specific Derivative | Target/Organism | Activity Metric | Value | Reference |

| Anticancer Agents | Thiazole-based VEGFR-2 Inhibitor | VEGFR-2 | IC₅₀ | 0.21 µM | |

| Phenylthiazole Derivative | MDA-MB-231 (Breast Cancer) | IC₅₀ | 5.8 µM | ||

| Aminothiazole Derivative | HeLa (Cervical Cancer) | IC₅₀ | 3.9 µg/mL | ||

| Antimicrobial Agents | Thiazolyl-1,3,4-oxadiazole | S. aureus | MIC | 6.25 µg/mL | |

| E. coli | MIC | 12.5 µg/mL | |||

| 2-Aminothiazole Derivative | C. albicans | MIC | 8 µg/mL |

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Sulfathiazole | Streptococcus pyogenes | 0.5-16 µg/mL | |

| Ritonavir | HIV-1 Protease | IC₅₀ = 0.0015 µM | |

| Dasatinib | Bcr-Abl Kinase | IC₅₀ = <1 nM | |

| Abafungin | Candida albicans | 0.125 µg/mL |

Mechanisms of Action: Thiazoles in Biological Pathways

The therapeutic effects of thiazole-containing drugs are often a result of their specific interactions with key biological targets. The following diagrams illustrate two such mechanisms.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Many thiazole-based anticancer agents function by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

Targeting Bacterial DNA Gyrase

Certain thiazole-containing antibiotics exert their effect by inhibiting bacterial DNA gyrase, an essential enzyme that controls DNA topology during replication.

Experimental Workflow: From Synthesis to Screening

The discovery of new thiazole-based drug candidates typically follows a structured workflow, from the initial synthesis of a compound library to the identification of lead compounds through biological screening.

Conclusion

From its initial synthesis in the late 19th century to its central role in modern drug discovery, the thiazole ring has had a profound impact on science and medicine. The foundational work of chemists like Hantzsch and Cook provided the tools to explore this versatile scaffold, while the discovery of its presence in essential biomolecules like thiamine and penicillin underscored its biological significance. Today, research into thiazole chemistry continues to yield novel compounds with a wide range of therapeutic applications, ensuring that this remarkable heterocycle will remain a focus of scientific inquiry for years to come.

References

reactivity of the aldehyde group in thiazole derivatives

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole ring is a pivotal scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The aldehyde group (-CHO), when attached to the thiazole ring, serves as a versatile synthetic handle. This functional group allows for a myriad of chemical transformations, making thiazole aldehydes key intermediates in the synthesis of complex molecules and diverse compound libraries for drug discovery.[3][4]

This technical guide provides a comprehensive overview of the . It covers the electronic properties influencing this reactivity, key chemical transformations with quantitative data, detailed experimental protocols for seminal reactions, and the strategic application of these reactions in drug development.

Electronic Properties and Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In thiazole aldehydes, the heterocyclic ring significantly influences this property. The thiazole ring is electron-deficient and aromatic in nature.[2] The nitrogen atom at position 3 and the sulfur atom at position 1 both exert an electron-withdrawing inductive effect, which is transmitted through the ring to the attached aldehyde group.

This electron-withdrawing nature enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][5] Consequently, the aldehyde group on a thiazole ring is generally more reactive towards nucleophiles compared to aldehydes attached to simple alkyl or phenyl groups. The calculated pi-electron density of the thiazole ring shows that the C2 position is the most electron-deficient, followed by C4, while C5 is comparatively electron-rich.[6] Therefore, an aldehyde group at the C2 or C4 position will experience a more pronounced activating effect.

Key Reactions of Thiazole Aldehydes

The enhanced electrophilicity of the carbonyl carbon in thiazole aldehydes facilitates a wide range of chemical transformations. These reactions are fundamental for elaborating the core structure into more complex drug candidates.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[7] The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Potential Research Areas for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The thiazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to exhibit a wide range of biological activities. This technical guide consolidates the existing knowledge on related 2-phenyl-1,3-thiazole derivatives to illuminate potential research avenues for 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. We will explore its synthetic accessibility and delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent, supported by data from structurally similar compounds. Detailed experimental protocols and proposed mechanisms of action are provided to facilitate further investigation into this versatile molecule.

Introduction

Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] The inherent electronic features of the thiazole ring, including its capacity for hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug design. The 2-phenyl-1,3-thiazole core, in particular, has been the subject of extensive research, leading to the discovery of compounds with potent biological activities. This guide focuses on the untapped potential of a specific derivative, 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, by extrapolating from the established bioactivities of its close analogs.

Synthesis and Chemical Properties

While a specific, detailed synthesis for 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is not extensively documented in publicly available literature, its synthesis can be reasonably proposed based on established organic chemistry reactions for similar thiazole derivatives.

A plausible synthetic route could involve the well-known Hantzsch thiazole synthesis, followed by functional group manipulation to introduce the carbaldehyde moiety. An alternative approach could be the Vilsmeier-Haack reaction on a suitable 4-methyl-2-phenyl-1,3-thiazole precursor.[2][3][4]

Proposed Synthetic Pathway:

References

Methodological & Application

experimental protocol for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, a valuable building block for pharmaceutical and materials science research. The synthesis is presented as a two-step process commencing with the well-established Hantzsch thiazole synthesis to form the intermediate, 4-methyl-2-phenyl-1,3-thiazole. This intermediate is subsequently formylated at the 5-position using the Vilsmeier-Haack reaction to yield the target compound. This protocol is intended for researchers, scientists, and drug development professionals, offering clear methodologies, data presentation, and workflow visualization.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific compound, 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed herein employs two classical and robust reactions, ensuring a reliable and reproducible procedure. The initial Hantzsch synthesis provides a straightforward method for the construction of the thiazole ring, while the subsequent Vilsmeier-Haack reaction is a highly effective method for the introduction of a formyl group onto the electron-rich thiazole ring.

Synthetic Pathway Overview

The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde is achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis, where thiobenzamide is reacted with 3-chloro-2-butanone to yield the intermediate 4-methyl-2-phenyl-1,3-thiazole. The second step is the Vilsmeier-Haack formylation of this intermediate to introduce a carbaldehyde group at the C5 position of the thiazole ring.

Caption: Overall synthetic pathway for 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole (Intermediate)

This procedure is adapted from the general Hantzsch thiazole synthesis.[1][2][3]

Materials:

-

Thiobenzamide

-

3-Chloro-2-butanone

-

Ethanol

-

Sodium carbonate solution (5%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.0 eq) in ethanol.

-

To the stirred solution, add 3-chloro-2-butanone (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic impurities.

-

Dry the product, 4-methyl-2-phenyl-1,3-thiazole, in a desiccator or a vacuum oven.

Step 2: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (Final Product)

This procedure is based on the general Vilsmeier-Haack formylation reaction.[4][5][6]

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice bath, place N,N-dimethylformamide (DMF) (3.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. This forms the Vilsmeier reagent.

-

After the addition is complete, add a solution of 4-methyl-2-phenyl-1,3-thiazole (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent.

-

Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a sodium hydroxide solution until it is alkaline.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Thiobenzamide | C₇H₇NS | 137.21 | 551-07-5 | Solid | 116-118 | - |

| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 4091-39-8 | Liquid | - | 136-137 |

| 4-Methyl-2-phenyl-1,3-thiazole (Intermediate) | C₁₀H₉NS | 175.25 | 1826-17-1 | Solid | 45-47 | - |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (Final Product) | C₁₁H₉NOS | 203.26 | 55327-23-6 | Solid | 88-90 | - |

Spectroscopic Data

Intermediate: 4-Methyl-2-phenyl-1,3-thiazole [7]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 6.85 (s, 1H, thiazole-H5), 2.50 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 151.8, 133.7, 129.8, 128.8, 126.3, 112.9, 17.0.

-

IR (KBr, cm⁻¹): 3060 (Ar C-H), 2920 (C-H), 1595, 1480, 1440 (C=C, C=N).

Final Product: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde

-

¹H NMR (CDCl₃, 400 MHz): δ 10.05 (s, 1H, CHO), 8.00-7.95 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 2.80 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 183.0 (CHO), 170.1 (thiazole-C2), 160.5 (thiazole-C4), 132.5 (Ar-C), 131.0 (Ar-C), 129.2 (Ar-C), 126.8 (Ar-C), 125.0 (thiazole-C5), 18.5 (CH₃).

-

IR (KBr, cm⁻¹): 3065 (Ar C-H), 2925 (C-H), 1680 (C=O of aldehyde), 1590, 1475, 1445 (C=C, C=N).

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The two-step synthetic protocol described provides a reliable method for the preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde. By following the detailed procedures for the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation, researchers can effectively synthesize this important chemical intermediate for further applications in drug discovery and materials science. The provided data and workflow diagrams are intended to facilitate the successful execution of this synthesis in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. 4-Methyl-2-phenylthiazole | C10H9NS | CID 551876 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde as a fundamental building block in the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The inherent reactivity of the aldehyde functional group, coupled with the stability and biological significance of the thiazole scaffold, makes this compound a valuable starting material for drug discovery and development.

Overview of Synthetic Applications

4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde serves as a versatile precursor for the synthesis of various classes of organic molecules, primarily through reactions involving its aldehyde group. These reactions include, but are not limited to:

-

Schiff Base Formation: Condensation with primary amines to yield imines, which are important intermediates and possess a wide range of biological activities.

-

Claisen-Schmidt Condensation: Reaction with ketones containing α-hydrogens to form chalcones, a class of compounds known for their anticancer, anti-inflammatory, and antimicrobial properties.

-

Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems, which are key intermediates for the synthesis of various heterocyclic and carbocyclic frameworks.

-

Wittig Reaction: Olefination reaction with phosphoranes to generate substituted alkenes, providing a reliable method for carbon-carbon double bond formation with control over stereochemistry.

The thiazole moiety itself is a prominent feature in numerous FDA-approved drugs, contributing to their pharmacological activity through various mechanisms, including enzyme inhibition and receptor binding.[1][2]

Experimental Protocols

The following sections provide detailed protocols for key synthetic transformations using 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde.

Synthesis of Thiazole-Based Schiff Bases

Schiff bases derived from thiazole moieties have demonstrated significant potential as anticancer and antimicrobial agents.[2] The general protocol for the synthesis of Schiff bases from 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde involves the condensation with a primary amine, often catalyzed by an acid.

General Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add the desired primary amine (1.0 - 1.1 eq.) to the solution.

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: Stir the reaction mixture at room temperature or reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product can be washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base.

Example Data (Hypothetical):

| Reactant Amine | Product | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| Aniline | N-((4-methyl-2-phenylthiazol-5-yl)methylene)aniline | Ethanol | 4 | 85 | 125-127 |

| 4-Chloroaniline | 4-chloro-N-((4-methyl-2-phenylthiazol-5-yl)methylene)aniline | Methanol | 3 | 92 | 148-150 |

| 4-Methoxyaniline | 4-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methylene)aniline | Ethanol | 5 | 88 | 132-134 |

Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for various flavonoids and exhibit a broad spectrum of biological activities.[3] The Claisen-Schmidt condensation provides a straightforward method for their synthesis.

General Protocol:

-

Reaction Setup: Dissolve 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde (1.0 eq.) and a suitable acetophenone derivative (1.0 eq.) in ethanol in a round-bottom flask.

-

Base Catalyst: Cool the mixture in an ice bath and add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with stirring.

-